molecular formula C10H8FN3O B1599929 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone CAS No. 58905-21-8

1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone

Cat. No. B1599929
CAS RN: 58905-21-8
M. Wt: 205.19 g/mol
InChI Key: IKOAKIRZMHXFFT-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone, also known as 4-Fluoro-1H-1,2,4-triazole-3-ethanone, is a synthetic organic compound with a wide range of applications in scientific research. It is a crystalline solid, with a white to off-white color, and is soluble in organic solvents such as ethanol and dimethyl sulfoxide. The compound is of particular interest due to its ability to act as a ligand for transition metals, allowing for the formation of metal complexes that can be used in a variety of applications.

Scientific Research Applications

  • Antimicrobial Activity : Compounds synthesized from 2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone, closely related to the compound , have demonstrated antimicrobial activity. This includes novel 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl) propan-1-ones, which have shown effectiveness against bacterial and fungal organisms (Nagamani et al., 2018).

  • Analgesic Potential : A study involving derivatives of 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone revealed their potential as analgesic agents. This research demonstrated significant analgesic effects in various in vivo assays, emphasizing the compound's potential in pain management (Zaheer et al., 2021).

  • Antifungal Applications : New antifungal 1,2,4-triazoles with difluoro(heteroaryl)methyl moiety, derived from compounds similar to 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone, have shown effectiveness against yeasts and filamentous fungi (Eto et al., 2000).

  • Synthesis and Structural Analysis : The compound has been utilized in the synthesis of various derivatives for structural analysis and characterization. For example, the synthesis and crystal structure of 2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol, a derivative, was explored to understand its molecular structure and stability (Liang, 2009).

  • Corrosion Inhibition : A novel derivative, 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone, was synthesized and tested as a corrosion inhibitor for mild steel in a hydrochloric acid medium. The study highlighted its effectiveness in protecting metal surfaces, pointing to its potential industrial applications (Jawad et al., 2020).

  • Theoretical Analysis : Theoretical analyses of derivatives of 1,2,4-triazoles have been conducted to understand their molecular interactions and properties. This includes studying the lp⋯π intermolecular interactions in derivatives, providing insights into their chemical behavior (Shukla et al., 2014).

properties

IUPAC Name

1-(4-fluorophenyl)-2-(1,2,4-triazol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3O/c11-9-3-1-8(2-4-9)10(15)5-14-7-12-6-13-14/h1-4,6-7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKOAKIRZMHXFFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CN2C=NC=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00439593
Record name 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone

CAS RN

58905-21-8
Record name 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone

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